Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H10F2N2O2. It is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals . The presence of the difluoromethyl group in its structure enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the Claisen condensation reaction, where an enolate salt is acidified after removing starting materials and byproducts . The ring-closure reaction is promoted using sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) . This process effectively removes regioisomers formed as byproducts, eliminating the need for recrystallization .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing cost efficiency and reducing waste. The process includes drying alkyl difluoroacetoacetate and its analogs before use in the next step by reacting trialkyl orthoformate with residual water . This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents such as chlorine (Cl2) or bromine (Br2) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or activation of specific biochemical pathways . This interaction can result in various biological effects, such as enzyme inhibition or modulation of signal transduction pathways .
Comparison with Similar Compounds
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and biological activity.
Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate: This compound has a difluorophenyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure, which provides a balance of stability and reactivity, making it suitable for various applications .
Biological Activity
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential applications, supported by relevant data tables and research findings.
Overview of the Compound
This compound belongs to the pyrazole class of compounds, which are known for their varied biological activities, including antifungal, anti-inflammatory, and anticancer properties. The difluoromethyl group enhances its chemical stability and biological efficacy.
Biochemical Interactions:
- Enzyme Inhibition: The compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can lead to altered metabolic pathways, affecting the pharmacokinetics of co-administered drugs.
- Mitochondrial Effects: Similar pyrazole derivatives have been reported to inhibit mitochondrial complex I, leading to decreased ATP production and potential cell death. This mechanism is crucial for understanding its cytotoxic effects in various cell types.
Antifungal Activity
Recent studies have demonstrated the antifungal properties of this compound against several phytopathogens. The compound exhibits significant inhibitory effects on:
- Fusarium graminearum
- Botrytis cinerea
- Phytophthora capsica
In vitro tests revealed that at concentrations as low as 50 mg/L, the compound showed effective antifungal activity, with half-maximal effective concentration (EC50) values indicating strong potency against specific strains .
Anti-inflammatory Effects
Pyrazole derivatives have been documented to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory diseases .
Case Studies
- In vitro Studies : A series of experiments were conducted to evaluate the compound's efficacy against various fungal pathogens. Notably, compounds with similar structures demonstrated significant activity against Sclerotinia sclerotiorum , with EC50 values ranging from 2.52 mg/L to 3.96 mg/L .
- Animal Model Studies : In vivo studies showed that administration of this compound led to a marked reduction in fungal infection severity in treated animals compared to controls .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C8H10F2N2O2 |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
ethyl 1-(difluoromethyl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-11-12(5(6)2)8(9)10/h4,8H,3H2,1-2H3 |
InChI Key |
RTYHUMLKRMFHKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(F)F)C |
Origin of Product |
United States |
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